molecular formula C9H12O4 B14301333 3-(1-Hydroxyethyl)-4-methoxy-6-methyl-2H-pyran-2-one CAS No. 112495-00-8

3-(1-Hydroxyethyl)-4-methoxy-6-methyl-2H-pyran-2-one

Cat. No.: B14301333
CAS No.: 112495-00-8
M. Wt: 184.19 g/mol
InChI Key: NHIZXWVXFVVRIA-UHFFFAOYSA-N
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Description

3-(1-Hydroxyethyl)-4-methoxy-6-methyl-2H-pyran-2-one is an organic compound with a unique structure that includes a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Hydroxyethyl)-4-methoxy-6-methyl-2H-pyran-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxy-6-methyl-2H-pyran-2-one with an aldehyde or ketone, followed by reduction to introduce the hydroxyethyl group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are designed to maximize yield and purity while minimizing costs and environmental impact. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

3-(1-Hydroxyethyl)-4-methoxy-6-methyl-2H-pyran-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce alcohols or other reduced forms.

Scientific Research Applications

3-(1-Hydroxyethyl)-4-methoxy-6-methyl-2H-pyran-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research explores its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(1-Hydroxyethyl)-4-methoxy-6-methyl-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. Detailed studies on its mechanism of action help in understanding its potential therapeutic and industrial applications.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-6-methyl-2H-pyran-2-one: Lacks the hydroxyethyl group.

    3-Hydroxy-4-methoxy-6-methyl-2H-pyran-2-one: Similar structure but with a different functional group.

Uniqueness

3-(1-Hydroxyethyl)-4-methoxy-6-methyl-2H-pyran-2-one is unique due to the presence of both the hydroxyethyl and methoxy groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications that similar compounds may not be suitable for.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

112495-00-8

Molecular Formula

C9H12O4

Molecular Weight

184.19 g/mol

IUPAC Name

3-(1-hydroxyethyl)-4-methoxy-6-methylpyran-2-one

InChI

InChI=1S/C9H12O4/c1-5-4-7(12-3)8(6(2)10)9(11)13-5/h4,6,10H,1-3H3

InChI Key

NHIZXWVXFVVRIA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)O1)C(C)O)OC

Origin of Product

United States

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